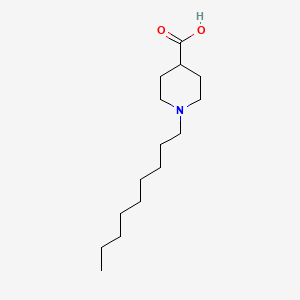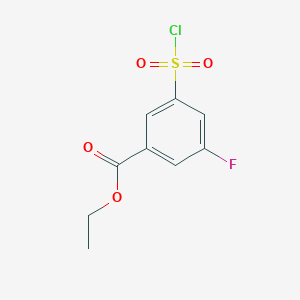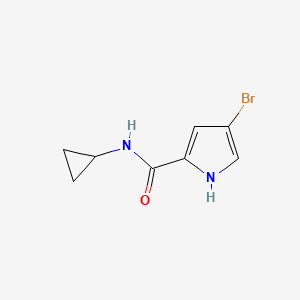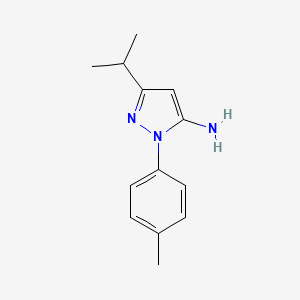
1-Nonylpiperidine-4-carboxylic acid
Descripción general
Descripción
1-Nonylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1156807-77-0. It has a molecular weight of 255.4 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C15H29NO2 . The InChI code is 1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.4 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Decarboxylative Cross-Coupling Reactions
Recent advancements in the field of organic synthesis have highlighted the utility of carboxylic acids and their derivatives in decarboxylative cross-coupling reactions. These reactions offer a non-toxic and environmentally benign alternative to traditional organohalide coupling partners, enabling the synthesis of nitrogen-containing organic compounds. This research underlines the importance of such acids in creating diverse molecular structures, potentially including 1-Nonylpiperidine-4-carboxylic acid derivatives (Arshadi et al., 2019).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their biorenewable chemical nature, are pivotal in the biochemical industry as precursors for various chemicals. However, their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at sub-desirable concentrations present challenges. Understanding these effects is crucial for developing strategies to enhance microbial tolerance, which could be relevant for improving the biosynthesis processes involving this compound (Jarboe, Royce, & Liu, 2013).
Electrochemical Oxidation in Synthesis
An electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) mediates the oxidation of primary alcohols and aldehydes to corresponding carboxylic acids. This approach highlights the potential for converting various substrates, including those related to this compound, into carboxylic acids under mild conditions, maintaining stereochemistry and facilitating large-scale syntheses (Rafiee et al., 2018).
Peptide Synthesis and Bioconjugation
Solid-phase synthesis techniques incorporating spin-labeled amino acids like TOAC, closely related to this compound, demonstrate the amino acid's significance in developing peptides with specific structural and functional properties. These methods, alongside the study of amide formation mechanisms for bioconjugation, lay foundational knowledge for applying this compound in peptide synthesis and bioconjugation strategies (Martin et al., 2001; Nakajima & Ikada, 1995).
Safety and Hazards
Direcciones Futuras
While specific future directions for 1-Nonylpiperidine-4-carboxylic acid are not available, piperidine derivatives represent a key category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital foundation in the production of drugs . This suggests potential future research and applications in the field of drug discovery.
Propiedades
IUPAC Name |
1-nonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYJNOAKICGPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656033 | |
| Record name | 1-Nonylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156807-77-0 | |
| Record name | 1-Nonylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)







amine](/img/structure/B1517883.png)
![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)



